Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, typically involves the reaction of 2,3,5,6-tetramethylthiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Scientific Research Applications
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether group can participate in redox reactions, influencing cellular oxidative stress. The aromatic ring may also engage in π-π interactions with other aromatic compounds, affecting molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-: Unique due to the presence of the (2,3,5,6-tetramethylphenyl)thio group.
Acetic acid, ((2,3,5,6-trimethylphenyl)thio)-: Similar structure but with one less methyl group on the aromatic ring.
Acetic acid, ((2,3,5,6-tetramethylphenyl)seleno)-: Similar structure but with a seleno group instead of a thio group.
Uniqueness
The presence of the (2,3,5,6-tetramethylphenyl)thio group in acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, imparts unique chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
72462-81-8 |
---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(2,3,5,6-tetramethylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C12H16O2S/c1-7-5-8(2)10(4)12(9(7)3)15-6-11(13)14/h5H,6H2,1-4H3,(H,13,14) |
InChI Key |
ZNFABVSTVBKSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)SCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.